molecular formula C15H23NO3 B2839889 N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide CAS No. 1396807-84-3

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide

Cat. No.: B2839889
CAS No.: 1396807-84-3
M. Wt: 265.353
InChI Key: NBANBOBSVRKFIP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide is a chemical compound with a unique structure that includes a hydroxy group, a dimethylpentyl chain, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.

    N-(3-hydroxy-4,4-dimethylpentyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide is unique due to the presence of both a hydroxy group and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)13(17)9-10-16-14(18)11-5-7-12(19-4)8-6-11/h5-8,13,17H,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANBOBSVRKFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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